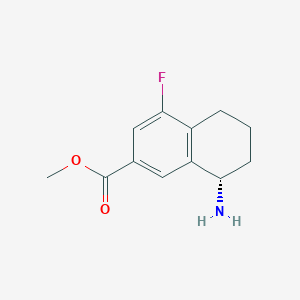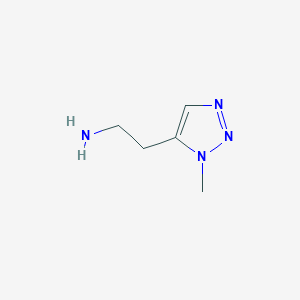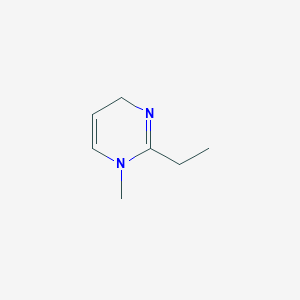
2-Ethyl-1-methyl-1,4-dihydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-methyl-1,4-dihydropyrimidine is a heterocyclic organic compound belonging to the class of dihydropyrimidines These compounds are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of ethyl and methyl groups at positions 2 and 1, respectively, distinguishes this compound from other dihydropyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methyl-1,4-dihydropyrimidine can be achieved through various methods. One common approach involves the Biginelli reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of an acid catalyst. For instance, the reaction of acetaldehyde, ethyl acetoacetate, and urea under acidic conditions can yield this compound. The reaction is typically carried out under reflux conditions, and the product is isolated through crystallization or extraction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1-methyl-1,4-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dihydropyrimidine ring to a fully saturated pyrimidine ring.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid, while reduction can produce 2-ethyl-1-methylpyrimidine .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-methyl-1,4-dihydropyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the development of drugs for various diseases, including cancer, hypertension, and microbial infections.
Biological Studies: It is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-methyl-1,4-dihydropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signaling pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydropyridine: A closely related compound with similar biological activities but different substitution patterns.
2-Methyl-1,4-dihydropyrimidine: Lacks the ethyl group at position 2, resulting in different chemical and biological properties.
2-Ethyl-1,4-dihydropyrimidine: Similar structure but without the methyl group at position 1.
Uniqueness
2-Ethyl-1-methyl-1,4-dihydropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both ethyl and methyl groups enhances its lipophilicity and potential interactions with biological targets .
Eigenschaften
Molekularformel |
C7H12N2 |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
2-ethyl-1-methyl-4H-pyrimidine |
InChI |
InChI=1S/C7H12N2/c1-3-7-8-5-4-6-9(7)2/h4,6H,3,5H2,1-2H3 |
InChI-Schlüssel |
UPMGBTAZMFCEBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NCC=CN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


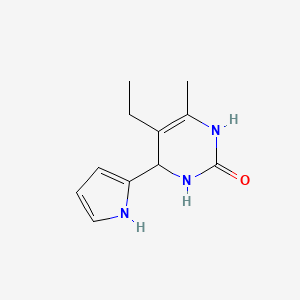
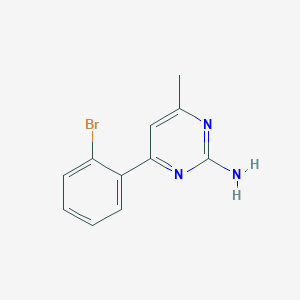

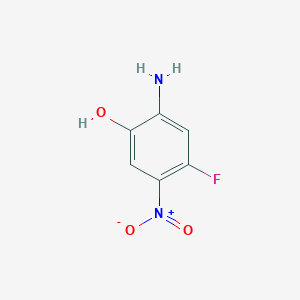

![Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13105732.png)
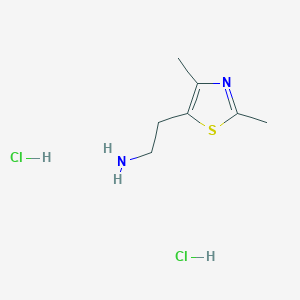
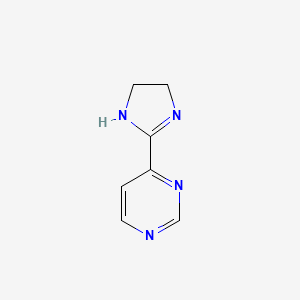
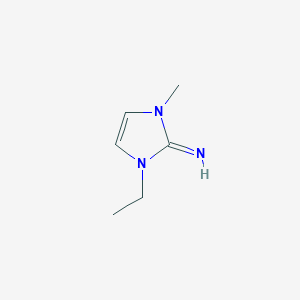

![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)

